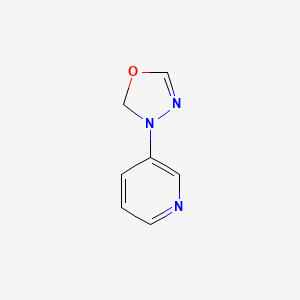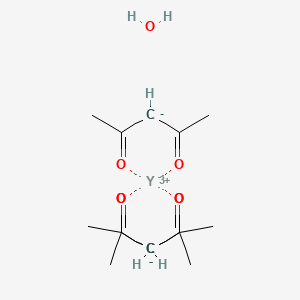![molecular formula C7H7N3O B13108321 6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one CAS No. 625105-36-4](/img/structure/B13108321.png)
6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. It has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one involves the condensation of 6-amino-1,3-dimethyluracil with Mannich bases. The Mannich reaction typically uses formaldehyde and a secondary amine under acidic conditions . Another approach involves the cyclization of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or microwave-assisted synthesis, optimizing reaction conditions to achieve high yields and purity. The use of recyclable catalysts and green chemistry principles can enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: Autocatalytic photoinduced oxidative dehydrogenation to form C5–C6 unsaturated systems.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Irradiation at 450 or 365 nm in dimethyl sulfoxide (DMSO) in the presence of air.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of C5–C6 unsaturated compounds with higher biological activity.
Substitution: Formation of substituted pyridopyrimidines with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a scaffold for the development of new chemical entities with diverse biological activities.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic molecules.
Wirkmechanismus
The mechanism of action of 6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in the context of its antitubercular activity, the compound may inhibit key enzymes involved in the biosynthesis of essential bacterial components, leading to the disruption of bacterial growth and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one can be compared with other similar compounds such as:
Pyrido[2,3-d]pyrimidine-4(1H)-ones: These compounds share a similar fused ring system but differ in the position of functional groups and overall reactivity.
Pyrrolo[2,3-d]pyrimidin-4-amines: These compounds have a pyrrole ring fused to the pyrimidine ring and exhibit different biological activities.
Substituted pyrimidines: Various substituted pyrimidines have been developed as potent anticancer agents, highlighting the versatility of the pyrimidine scaffold.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for drug discovery and development.
Eigenschaften
CAS-Nummer |
625105-36-4 |
|---|---|
Molekularformel |
C7H7N3O |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
7,8-dihydro-6H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C7H7N3O/c11-6-1-2-9-7-5(6)3-8-4-10-7/h3-4H,1-2H2,(H,8,9,10) |
InChI-Schlüssel |
JQXOIVBGGROGRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=NC=NC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine](/img/structure/B13108239.png)








![1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13108282.png)



![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13108308.png)
